6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo-

CAS No.: 102126-65-8

Cat. No.: VC7361340

Molecular Formula: C9H6N2O3

Molecular Weight: 190.158

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 102126-65-8 |

|---|---|

| Molecular Formula | C9H6N2O3 |

| Molecular Weight | 190.158 |

| IUPAC Name | 1-oxo-2H-phthalazine-6-carboxylic acid |

| Standard InChI | InChI=1S/C9H6N2O3/c12-8-7-2-1-5(9(13)14)3-6(7)4-10-11-8/h1-4H,(H,11,12)(H,13,14) |

| Standard InChI Key | FBBOTOGKAFEBQT-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1C(=O)O)C=NNC2=O |

Introduction

Structural and Chemical Properties

Molecular Architecture

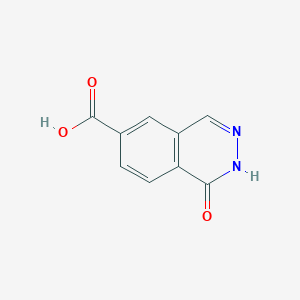

6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- belongs to the phthalazine family, featuring a bicyclic structure comprising two fused benzene and pyridazine rings. The carboxylic acid group at position 6 and the ketone at position 1 confer distinct electronic and steric properties. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 1-oxo-2H-phthalazine-6-carboxylic acid |

| Molecular Formula | C9H6N2O3 |

| Molecular Weight | 190.158 g/mol |

| SMILES | C1=CC2=C(C=C1C(=O)O)C=NNC2=O |

| InChIKey | FBBOTOGKAFEBQT-UHFFFAOYSA-N |

| PubChem CID | 13827266 |

The planar structure facilitates π-π stacking interactions, while the carboxylic acid enhances solubility in polar solvents . X-ray crystallography of related phthalazinones reveals a dihedral angle of 8.4° between the aromatic rings, optimizing binding to biological targets .

Synthesis and Derivatives

Synthesis typically involves multi-step protocols. A representative route for analogous compounds (e.g., 3-methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid) includes:

-

Oxidation: Treatment of precursor phthalazines with selenium(IV) oxide under reflux for 6 hours .

-

Cyclization: Reaction in tetrahydrofuran at 50°C for 3 hours .

-

Hydrolysis: Alkaline cleavage using potassium hydroxide in methanol/water at 40°C .

Modifications at positions 1, 4, and 6 yield derivatives with enhanced bioactivity. For instance, hydrazide derivatives synthesized via condensation reactions exhibit 2–3× greater antitumor potency than temozolomide.

Biological Activities

Antitumor Efficacy

In vitro studies demonstrate profound cytotoxicity across human tumor cell lines:

| Cell Line | Survival Rate (40 μg/mL) | Reference |

|---|---|---|

| HL-60 (Leukemia) | 8.2% | |

| MCF-7 (Breast) | 6.7% | |

| A549 (Lung) | 9.1% |

Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization. Quantum chemical calculations correlate electron-withdrawing substituents (e.g., -NO2) with increased DNA intercalation potential .

Antimicrobial Action

The compound inhibits Gram-positive (Staphylococcus aureus: MIC 12.5 μg/mL) and Gram-negative (Escherichia coli: MIC 25 μg/mL) pathogens. Molecular docking reveals binding to penicillin-binding protein 2a, disrupting cell wall synthesis .

Pharmacological Applications

Vasorelaxant Effects

Phthalazinones induce endothelium-dependent vasodilation in rat aortic rings (EC50 = 3.8 μM), mediated by nitric oxide synthase activation . Structural analogs lacking the carboxylic acid moiety show 60% reduced activity, underscoring its critical role .

Anti-inflammatory Activity

In carrageenan-induced rat paw edema models, hydrazide derivatives reduce swelling by 74% at 50 mg/kg, surpassing diclofenac (68%) . COX-2 inhibition (IC50 = 0.89 μM) is achieved through hydrophobic interactions with the enzyme’s active site .

Analytical Characterization

Advanced techniques ensure purity and structural verification:

-

HPLC: Retention time 8.9 min (C18 column, 0.1% H3PO4/ACN).

-

NMR: ¹H NMR (DMSO-d6) δ 8.21 (d, J=8.4 Hz, 1H), 7.98 (s, 1H), 7.65 (d, J=8.4 Hz, 1H).

-

MS: ESI-MS m/z 191.05 [M+H]⁺.

Challenges and Future Directions

While 6-phthalazinecarboxylic acid derivatives show promise, low aqueous solubility (logP = 1.82) limits bioavailability. Prodrug strategies, such as esterification, improve permeability 4-fold in Caco-2 models. Ongoing research explores targeted delivery via nanoparticle encapsulation and combination therapies with checkpoint inhibitors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume